N-(4-fluorobenzyl)-N'-(2-methoxyethyl)urea
Overview
Description
N-(4-fluorobenzyl)-N'-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.11175589 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biomolecular Imaging
A study on fluorogenic labels for biomolecular imaging highlights the utility of urea derivatives in creating "latent" fluorophores for biological experiments. Such compounds can improve the spatiotemporal resolution of processes like endocytosis in live cells, offering a modular design for the synthesis of small-molecule probes. This approach could be applicable to N-(4-fluorobenzyl)-N'-(2-methoxyethyl)urea for developing novel imaging agents or enhancing the visibility of specific biological molecules or processes (Lavis et al., 2006).
Drug Development and Pharmacokinetics
Urea derivatives have been synthesized as potential drugs with activities against cancer, pain, and neurodegenerative disorders. For example, AR-A014418, a compound structurally similar to this compound, has been studied for its potent activities and labeled for LC–MS analysis to aid in pharmacokinetics research. This suggests a role for this compound in the development and study of new therapeutic agents (Liang et al., 2020).
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Compounds related to this compound, such as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, have been investigated as inhibitors of GSK-3β, a protein kinase implicated in various diseases, including Alzheimer's. These studies could point towards the potential of this compound in targeting GSK-3β for therapeutic purposes (Vasdev et al., 2005).
Molecular Imaging for Cancer
The development of radiolabeled urea-based compounds as molecular imaging agents, particularly for cancer diagnosis and monitoring, is another area of interest. For instance, fluorine-18 labeled diaryl ureas have been explored as VEGFR-2/PDGFR dual inhibitors for PET imaging of angiogenesis, a critical process in cancer growth and metastasis. This research suggests a pathway for employing this compound in designing new imaging tools for cancer and other diseases (Ilovich et al., 2008).
Solvatochromic Fluorescence Probes
Urea derivatives have been used to detect analytes like carboxylic acids, alcohols, and fluoride ions through solvatochromic fluorescence, where emission properties change with the solvent environment. This property can be leveraged in sensory applications for environmental monitoring or biochemical assays, suggesting a potential application for this compound in creating sensitive detection systems (Bohne et al., 2005).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-16-7-6-13-11(15)14-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCANTQRTLYRLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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